Di-n-nonyl disulfide
Overview
Description
Di-n-nonyl disulfide is an organosulfur compound with the molecular formula C18H38S2. It is characterized by the presence of two nonyl groups attached to a disulfide bond. This compound is known for its applications in various industrial processes and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-n-nonyl disulfide can be synthesized through the oxidative coupling of 1-nonanethiol. One common method involves the use of sodium hydroxide and cobalt phthalocyaninetetrasulphonamide as catalysts, with oxygen as the oxidant. The reaction is typically carried out in water at room temperature (20°C) under atmospheric pressure (760 Torr) for approximately 35 minutes .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the oxidative coupling of thiols is facilitated by metal catalysts or other oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Di-n-nonyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The nonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), iodine (I2), and dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiolates can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Nonanethiol.
Substitution: Various substituted nonyl derivatives.
Scientific Research Applications
Di-n-nonyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It plays a role in studying the redox behavior of disulfides in biological systems.
Medicine: Research into its potential as an antioxidant and its effects on cellular redox states.
Industry: Utilized as a lubricant additive due to its anti-wear properties and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of di-n-nonyl disulfide involves its ability to undergo redox reactions, interconverting between its reduced (thiol) and oxidized (disulfide) states. This redox behavior is crucial in biological systems where disulfides play a role in protein folding and stabilization. The compound can interact with sulfhydryl groups on proteins, affecting their structure and function .
Comparison with Similar Compounds
- Dimethyl Disulfide (DMDS)
- Diethyl Disulfide (DES)
- Di-n-butyl Disulfide (DNBS)
- Di-tert-butyl Disulfide (DTBS)
Comparison: Di-n-nonyl disulfide is unique due to its longer nonyl chains, which impart different physical and chemical properties compared to shorter-chain disulfides like dimethyl disulfide or diethyl disulfide. These longer chains can influence the compound’s solubility, reactivity, and applications in various industrial processes .
Properties
IUPAC Name |
1-(nonyldisulfanyl)nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38S2/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWMIWJCGFMMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSSCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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